An In-depth Technical Guide on the Synthesis and Characterization of m-PEG5-sulfonic acid
An In-depth Technical Guide on the Synthesis and Characterization of m-PEG5-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methoxy-pentaethylene glycol-sulfonic acid (m-PEG5-sulfonic acid). This molecule is a valuable hydrophilic linker used in various biomedical applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its polyethylene glycol (PEG) chain imparts desirable properties such as increased solubility and biocompatibility.[1]
Physicochemical Properties
A summary of the key physicochemical properties of m-PEG5-sulfonic acid is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C11H24O8S | [2] |
| Molecular Weight | 316.4 g/mol | |
| CAS Number | 1807505-35-6 | |
| Appearance | Not specified (likely a viscous liquid or solid) | |
| Purity | ≥98% (commercially available) | |
| Storage Conditions | -20°C |
Synthesis of m-PEG5-sulfonic acid
A proposed reaction scheme is as follows:
m-PEG5-OH + SO₃·C₅H₅N → m-PEG5-OSO₃H·C₅H₅N → m-PEG5-SO₃H
The reaction proceeds via the formation of an intermediate pyridinium salt of the sulfate ester, which is then neutralized to yield the final sulfonic acid.
Caption: Proposed synthesis workflow for m-PEG5-sulfonic acid.
Experimental Protocol (Proposed)
The following is a proposed, generalized protocol for the synthesis of m-PEG5-sulfonic acid based on methods for similar compounds. Optimization of reaction conditions may be necessary.
Materials:
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Methoxy-pentaethylene glycol (m-PEG5-OH)
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Sulfur trioxide pyridine complex (SO₃·C₅H₅N)
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Anhydrous pyridine
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Diethyl ether
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Deionized water
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Hydrochloric acid (HCl)
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Sodium chloride (NaCl)
Procedure:
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG5-OH in anhydrous DCM.
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Addition of Reagent: To the stirred solution, add the sulfur trioxide pyridine complex portion-wise at 0°C (ice bath). The molar ratio of the SO₃·C₅H₅N complex to m-PEG5-OH should be approximately 1.1 to 1.5 equivalents.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Quenching: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of deionized water.
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Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with dilute HCl, saturated NaCl solution (brine), and deionized water.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude m-PEG5-sulfonic acid can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities.
Note: The purification of PEGylated compounds by silica gel chromatography can be challenging due to their tendency to streak. A gradient elution with a polar solvent system, such as a mixture of ethanol or isopropanol in chloroform, may be more effective than traditional eluents.
Characterization of m-PEG5-sulfonic acid
The successful synthesis and purity of m-PEG5-sulfonic acid should be confirmed by a combination of spectroscopic techniques.
Caption: Workflow for the characterization of m-PEG5-sulfonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of m-PEG5-sulfonic acid.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group, the ethylene glycol repeating units, and the methylene group adjacent to the sulfonic acid moiety. Based on literature for similar compounds, the methylene protons adjacent to the newly formed sulfonate group are expected to appear at a downfield chemical shift compared to the other PEG protons.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atom directly attached to the sulfonic acid group is expected to have a distinct chemical shift.
A summary of expected NMR data is presented in Table 2.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| CH₃-O- | ~3.3 | ~59 |
| -O-CH₂-CH₂-O- (PEG backbone) | ~3.6 | ~70 |
| -CH₂-SO₃H | ~2.9-3.2 | ~50-55 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The introduction of the sulfonic acid group will result in the appearance of characteristic absorption bands.
A summary of expected FTIR data is presented in Table 3.
| Functional Group | Expected Absorption Band (cm⁻¹) |
| O-H stretch (of SO₃H) | 3400-3200 (broad) |
| C-H stretch (alkyl) | 2950-2850 |
| S=O stretch (sulfonic acid) | 1250-1150 and 1080-1000 |
| C-O stretch (ether) | 1150-1085 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized m-PEG5-sulfonic acid. Techniques such as electrospray ionization (ESI) are suitable for analyzing polar molecules like PEG derivatives. The mass spectrum should show a prominent peak corresponding to the molecular ion ([M-H]⁻ in negative ion mode) of m-PEG5-sulfonic acid.
A summary of expected mass spectrometry data is presented in Table 4.
| Ion | Expected m/z |
| [M-H]⁻ | ~315.1 |
| [M+Na]⁺ | ~339.1 |
Conclusion
This technical guide outlines the probable synthesis and standard characterization techniques for m-PEG5-sulfonic acid. The proposed synthetic route via sulfonation of m-PEG5-OH with a sulfur trioxide pyridine complex is a well-established method for related compounds. The characterization workflow, employing NMR, FTIR, and mass spectrometry, provides a robust framework for confirming the structure and purity of the final product. This information should serve as a valuable resource for researchers and professionals working with this important hydrophilic linker.
